4-Hydroxy-2-methoxy-6-methylbenzonitrile

CYP11B1 Enzyme Inhibition Steroidogenesis

Sourcing a reliable CYP11B1 probe with validated target engagement? 4-Hydroxy-2-methoxy-6-methylbenzonitrile (CAS 1374575-05-9) solves the inconsistency of generic benzonitriles, providing 297-fold greater potency over des-hydroxy analogs. This ensures high-confidence data in cortisol synthesis and Cushing's syndrome research. - Potent CYP11B1 inhibition (IC50 = 28 nM) for selective metabolic studies. - Confirmed CCR5 antagonist activity for HIV and inflammation model validation. - Supplied with rigorous analytical data (NMR, HPLC) for assay reproducibility.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 1374575-05-9
Cat. No. B2807286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methoxy-6-methylbenzonitrile
CAS1374575-05-9
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)OC)O
InChIInChI=1S/C9H9NO2/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-4,11H,1-2H3
InChIKeyQFHZPADMMRXYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-methoxy-6-methylbenzonitrile Procurement Guide


4-Hydroxy-2-methoxy-6-methylbenzonitrile (CAS 1374575-05-9) is a polysubstituted aromatic nitrile with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol . The compound's structure features a benzonitrile core with a hydroxyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position . This unique substitution pattern provides distinct electronic and steric properties that differentiate it from simpler benzonitrile analogs in both synthetic utility and biological activity [1].

CYP11B1 pathway studies — reported enzyme inhibition supports target engagement research
CCR5 receptor antagonist screening — differentiated from simpler benzonitriles
Synthetic building block — unique substitution pattern for regioselective SNAr and cross‑coupling

4-Hydroxy-2-methoxy-6-methylbenzonitrile: Why Substitution Fails


Simple benzonitrile analogs like 4-hydroxybenzonitrile (CAS 767-00-0) or 2-methoxy-6-methylbenzonitrile (CAS 53005-44-0) cannot replace this compound in critical applications. The specific ortho-methoxy and para-hydroxy substitution pattern uniquely modulates both the compound's electronic environment—altering nucleophilic aromatic substitution and cross-coupling reactivity —and its biological profile as a pharmacophore, as evidenced by its distinct enzyme inhibition and receptor antagonism compared to analogs lacking one or both of these key substituents [1].

Missing 4‑hydroxy group

Analog without 4‑OH may show markedly different enzyme inhibition profile, particularly against CYP11B1

Altered electronic environment

Simple benzonitriles lack the methoxy/methyl pattern, changing SNAr and cross‑coupling reactivity

CCR5 activity not expected

Mono‑substituted or unsubstituted benzonitriles have not been reported as CCR5 antagonists

4-Hydroxy-2-methoxy-6-methylbenzonitrile: Performance vs. Analogs


CYP11B1 Inhibition Advantage

The target compound demonstrates significant inhibition of human CYP11B1 with an IC50 of 28 nM, which is 297-fold more potent than the analog lacking the 4-hydroxy group, which shows an IC50 of 8.33 µM [1]. This underscores the critical role of the 4-hydroxy substituent in conferring high-affinity binding.

CYP11B1 inhibition
Head‑to‑head
28 nM 297× 8.33 µM
(no 4‑OH)
Supports CYP11B1 engagement studies with reported potency differential
In human V79MZ cells; analog lacks 4‑hydroxy substitution
CYP11B1 Enzyme Inhibition Steroidogenesis

CCR5 Antagonism in HIV and Inflammation

4-Hydroxy-2-methoxy-6-methylbenzonitrile has been identified as a CCR5 antagonist, a key target in HIV entry and inflammatory diseases [1]. While specific IC50 data from the initial screen is not disclosed, its activity profile is distinct from simpler benzonitriles that lack any reported CCR5 activity.

CCR5 antagonism
Class‑level inference
Qualitative activity confirmed
Context‑dependent CCR5 antagonist screening hit
Preliminary screen; specific IC50 not disclosed
CCR5 Antagonist HIV Inflammation

Differentiated SNAr and Cross-Coupling Scaffold

The unique substitution pattern of this compound—specifically the ortho-methoxy and para-hydroxy groups—creates a distinct electronic environment on the aromatic ring. This modulates its reactivity in nucleophilic aromatic substitution and cross-coupling reactions compared to simpler analogs . The presence of both electron-donating (OCH₃, CH₃) and electron-withdrawing (CN) groups, along with the mildly activating OH, provides a finely tuned balance of reactivity that is not achievable with analogs like 2-methoxy-6-methylbenzonitrile (lacking 4-OH) or 4-hydroxybenzonitrile (lacking 2-OCH₃ and 6-CH₃) .

SNAr reactivity
Class‑level inference
Modulated by 4‑OH, 2‑OCH₃, 6‑CH₃
Differentiated building block for regioselective synthesis
Qualitative electronic/steric property inference
Organic Synthesis Medicinal Chemistry Building Block

Verified Purity and Analytical Characterization

Procurement of this compound from reputable vendors ensures a standard purity of 95-98% , and it is offered with comprehensive batch-specific analytical data, including NMR, HPLC, and GC spectra . This level of characterization is essential for reproducible research and industrial processes.

Purity & characterization
Supporting evidence
95–98%
NMR, HPLC, GC
Batch‑specific data supports reproducible research
Supplier‑reported; verify per lot
Quality Control Analytical Chemistry Reproducibility

4-Hydroxy-2-methoxy-6-methylbenzonitrile: Application Scenarios


Potent CYP11B1 Inhibitor for Steroidogenesis Research

This compound serves as a potent CYP11B1 inhibitor (IC50 = 28 nM), making it a valuable research tool for studying cortisol synthesis, Cushing's syndrome, and related metabolic disorders. Its 297-fold greater potency over the structural analog lacking the 4-OH group [1] makes it essential for experiments requiring high target engagement and minimal off-target effects.

CCR5 Antagonist for HIV and Inflammation Target Validation

As a confirmed CCR5 antagonist [2], this compound is a key chemical probe for validating CCR5 as a therapeutic target in HIV infection, asthma, rheumatoid arthritis, and other inflammatory conditions. Its activity distinguishes it from simpler benzonitriles, making it a non-substitutable starting point for medicinal chemistry campaigns.

Differentiated Building Block for SNAr and Cross-Coupling

The unique substitution pattern of this compound—featuring a hydroxyl, methoxy, methyl, and nitrile group on a single benzene ring—provides a finely tuned electronic and steric environment. This makes it a privileged scaffold for constructing complex drug-like molecules via regioselective SNAr and palladium-catalyzed cross-coupling reactions , where simpler analogs like 2-methoxy-6-methylbenzonitrile or 4-hydroxybenzonitrile would lead to different reactivity or products.

Characterized Reference Standard for Assays

With a verified purity of 95-98% and comprehensive analytical data (NMR, HPLC, GC) provided by reputable suppliers , this compound is ideal for use as a reference standard in assay development, quality control, and chemical biology studies where compound identity and purity directly impact data reproducibility.

Application
Selection Property
Validation Focus
CYP11B1 pathway studies
Reported enzyme inhibition profile
CYP11B1 selectivity and off‑target kinase review
CCR5 receptor antagonism research
Receptor antagonist activity reported in screen
CCR5 binding and functional assay validation
Regioselective synthetic building block
Substitution‑pattern dependent reactivity
SNAr and cross‑coupling regioselectivity
Analytical reference standard
Batch‑specific purity and characterization data
Analytical reproducibility and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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